Sodium 3-nitrobenzenesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

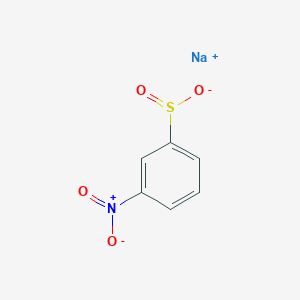

Sodium 3-nitrobenzenesulfonate, also known as 3-Nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula C6H4NNaO5S . It is used in the synthesis of quinoline and as a stabilizer for dyeing fibers, an assistant in discharge printing, an oxidizing agent in demetalizers and industrial cleaners, a developing agent for electroplating, and an auxiliary for dying fabrics .

Molecular Structure Analysis

The molecular formula of Sodium 3-nitrobenzenesulfonate is C6H4NNaO5S . It has an average mass of 225.154 Da and a monoisotopic mass of 224.970779 Da .Physical and Chemical Properties Analysis

Sodium 3-nitrobenzenesulfonate appears as a light yellow powder . It has a density of 0.45 g/cm3 at 20 °C , a melting point of 350 °C , and a flash point of 100 °C . It is soluble in water, with a solubility of 200 g/L at 20 ºC .Scientific Research Applications

Hair Dye Ingredient and Safety Assessment

Sodium 3-nitrobenzenesulfinate, also known as Sodium m-Nitrobenzenesulfonate, has been used as a chemical additive in hair dyes and colors. It's a key component in semipermanent hair coloring products. A safety assessment study found no significant gross or microscopic changes related to its use in chronic oral toxicity studies on dogs. However, it was observed to cause moderate ocular irritation and mild skin irritation in rabbits. These findings suggest that while it is a functional ingredient in cosmetic products, its safety profile requires further investigation and documentation (Andersen, 1996).

Synthesis of Organic Compounds

This compound plays a role in the synthesis of various organic compounds. For instance, it's involved in the preparation of sodium 4-Amino-3-nitrobenzenesulfonate through a reaction with ethyl [(4-chlorosulfonyl-2-nitro)- phenyl]carbamate, highlighting its utility in organic chemical synthesis (Rosevear & Wilshire, 1982).

Solubility Studies

The solubility of sodium 3-nitrobenzenesulfonate in various solvents like ethanol, acetone, and tetrahydrofuran has been extensively studied. These studies provide valuable data for understanding its behavior in different chemical environments, essential for applications in chemical processes and formulations (Zhou et al., 2016).

Spin Trapping in Biological Systems

This compound derivatives have been used as spin traps in biological systems. Spin trapping is a technique used in chemistry and biochemistry to stabilize and identify short-lived free radicals. For example, the compound 3,5-Dibromo-4-nitrosobenzenesulfonic acid, a derivative, is utilized in aqueous solutions to study dynamic processes in biological systems (Ide et al., 1992).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives have been synthesized and used as oxidizing titrants. For instance, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been effectively used in titrimetric analyses of various reducing agents, highlighting its versatility in analytical applications (Gowda et al., 1983).

Safety and Hazards

Sodium 3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .

Properties

CAS No. |

15898-46-1 |

|---|---|

Molecular Formula |

C6H5NNaO4S |

Molecular Weight |

210.17 g/mol |

IUPAC Name |

sodium;3-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11); |

InChI Key |

FNDWFUOCKVBKNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-].[Na] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)